molecular formula C39H34N2O5 B7909389 D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No.: B7909389
M. Wt: 610.7 g/mol
InChI Key: RJOWDRCXXHFWKO-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-: is a derivative of D-glutamine, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the fluorenylmethoxycarbonyl (Fmoc) and triphenylmethyl (Trt) groups makes it a valuable reagent in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino and carboxyl groups of D-glutamine. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The Trt group is added using triphenylmethyl chloride under similar conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The reagents are added sequentially, and the product is purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the triphenylmethyl group, leading to its removal.

    Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic conditions, depending on the group being substituted.

Major Products Formed:

  • Removal of the Fmoc group yields D-glutamine derivatives.
  • Removal of the Trt group yields free amino groups, which can be further modified.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protective group for amino acids.
  • Acts as a reagent in organic synthesis for the preparation of complex molecules.

Biology:

  • Utilized in the study of protein structure and function.
  • Helps in the synthesis of peptide-based drugs.

Medicine:

  • Plays a role in the development of pharmaceuticals, particularly peptide-based therapeutics.
  • Used in the synthesis of diagnostic agents.

Industry:

  • Employed in the production of synthetic peptides for research and therapeutic purposes.
  • Used in the manufacture of biochemical reagents.

Mechanism of Action

The compound exerts its effects primarily through its protective groups. The Fmoc group protects the amino group of D-glutamine, preventing unwanted reactions during peptide synthesis. The Trt group protects the carboxyl group, allowing for selective reactions at other sites. These protective groups can be removed under specific conditions, enabling the formation of peptide bonds and other modifications.

Comparison with Similar Compounds

    D-Glutamine, N2-[(tert-butoxycarbonyl)-N-(triphenylmethyl)-]: Similar protective groups but uses tert-butoxycarbonyl instead of Fmoc.

    L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-: The L-isomer of the compound, used in similar applications but with different stereochemistry.

Uniqueness:

  • The combination of Fmoc and Trt groups provides unique protective properties, making it highly effective in selective peptide synthesis.
  • The D-isomer offers different reactivity and biological properties compared to the L-isomer.

Properties

IUPAC Name

(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c40-36(42)25-24-35(37(43)44)41(38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,40,42)(H,43,44)/t35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWDRCXXHFWKO-PGUFJCEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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